3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. The molecule contains an ethyl substituent at the N3 position and a mercapto (-SH) group at the C2 position. Its molecular formula is C₈H₁₀N₂OS₂, with a molecular weight of 226.3 g/mol . The thieno[3,2-d]pyrimidinone scaffold is planar, as observed in structurally similar compounds (e.g., benzofuropyrimidinones ), which facilitates interactions with biological targets.
Synthesis: The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, Devani et al. (1976) reported methods for synthesizing 3-substituted thienopyrimidinones using thioglycolic acid derivatives and ethyl esters, achieving yields of 72–88% through microwave-assisted or conventional heating .
Applications: Thieno[3,2-d]pyrimidinones are pharmacologically significant, with derivatives showing activity as kinase inhibitors, PDE7 inhibitors , and anticancer agents . The mercapto group enhances reactivity for further functionalization (e.g., cross-coupling reactions ).
Properties
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGLIIOMJKXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid under reflux conditions to yield the desired thienopyrimidine derivative . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs palladium-catalyzed carbonylation reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be converted to thieno[2,3-d]pyrimidine-4-carboxylic acids using Pd(dppf)Cl2 as a catalyst . This method provides high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienopyrimidines.
Scientific Research Applications
Biological Activities
Research indicates that 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one possesses significant biological activities, which include:
-
Antimycobacterial Activity:
- The compound has shown promise as a potential antitubercular agent. Screening against Mycobacterium tuberculosis strains demonstrated notable antimycobacterial properties, suggesting its utility in treating tuberculosis infections.
-
Anticancer Potential:
- Molecular docking studies reveal that this compound interacts with proteins involved in cancer pathways such as B-Raf and KRAS. These interactions suggest potential for targeted cancer therapies. The compound's ability to inhibit key signaling pathways associated with cell proliferation positions it as a candidate for further development in oncology.
-
Antimicrobial Properties:
- Various derivatives of this compound have exhibited antibacterial and antifungal activities. Structure–activity relationship studies indicate that modifications to the mercapto group or ethyl substituent can enhance these properties, making it a versatile scaffold for developing new antimicrobial agents .
Case Study 1: Antitubercular Screening
A series of thieno[3,2-d]pyrimidin-4(3H)-ones were synthesized and screened for their antimycobacterial activity. Among these, this compound demonstrated significant inhibition against Mycobacterium tuberculosis strains, indicating its potential as a therapeutic agent in tuberculosis treatment.
Case Study 2: Molecular Docking in Cancer Research
Molecular docking simulations have been employed to predict the binding affinities of this compound with various cancer-related proteins. Results indicated strong interactions with B-Raf and KRAS proteins, which are critical in the development of targeted therapies for specific cancer types. This highlights the compound's potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent type, position, and ring fusion. Below is a detailed comparison:
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Lipophilicity: The ethyl group in this compound provides moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability.
- Planarity : The [3,2-d] fusion pattern enhances planarity compared to [2,3-d] isomers, improving stacking interactions with aromatic residues in enzyme active sites .
Research Findings and Implications
- PDE7 Inhibition: this compound derivatives demonstrate nanomolar potency, with substituent position (C6 vs. C7) critically affecting selectivity .
- Anticancer Potential: Thieno[3,2-d]pyrimidinones with electron-withdrawing groups (e.g., bromo or methoxy) exhibit superior activity in molecular docking studies against kinases .
Biological Activity
3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antioxidant, and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.29 g/mol. The compound features a thieno-pyrimidine core structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound and its derivatives. A significant study synthesized various derivatives and evaluated their cytotoxic effects on several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5b | MDA-MB-231 | 0.000231 |
| 6c | HT-29 | 0.001 |
| 6a | HepG2 | 0.99 |
| 6b | HeLa | 0.83 |
The derivative 5b exhibited the highest cytotoxicity against the breast cancer cell line MDA-MB-231, while 6c was notably effective against the HT-29 colorectal cancer cell line . The mechanism of action appears to involve inhibition of the B-Raf kinase, promoting an inactive conformation of the enzyme, which is crucial in cancer progression .
Antioxidant Activity
The antioxidant properties of thieno[3,2-d]pyrimidine derivatives have also been explored through computational studies. The presence of nitrogen and sulfur atoms in the structure enhances its ability to scavenge free radicals. Key findings from theoretical studies include:
- Mechanisms : The antioxidant activity is attributed to mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT).
- Reactivity : Derivatives with electron-donating groups showed significantly enhanced antioxidant properties .
The computational analysis indicated that specific structural modifications could lead to improved stability and reactivity, making these compounds promising candidates for developing synthetic antioxidants .
Antimicrobial Activity
Beyond anticancer and antioxidant activities, thieno[3,2-d]pyrimidine derivatives have shown potential antimicrobial effects. Research has indicated that these compounds possess activity against various bacterial strains and fungi, making them candidates for further development in treating infectious diseases .
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of synthesized derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. The most effective compounds were further analyzed for their binding affinities using molecular docking techniques.
- Antioxidant Mechanism Exploration : Another research focused on the DFT calculations to assess the thermodynamic parameters influencing antioxidant activity. This study provided insights into how structural variations affect biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
